molecular formula C148H210F3N43O49S B12644439 H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Gly-Gly-Cys-NH2.TFA

H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Gly-Gly-Cys-NH2.TFA

Cat. No.: B12644439
M. Wt: 3464.6 g/mol
InChI Key: OZIKEWIIJZKHEG-LUCAGQPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Gly-Gly-Cys-NH2.TFA is a peptide sequence that is part of the amyloid beta-protein (1-42) fragment. This peptide is known for its role in the formation of amyloid plaques, which are associated with Alzheimer’s disease. The sequence is composed of 42 amino acids and is known to form neurotoxic oligomers at physiological pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, using coupling reagents such as HBTU or DIC to facilitate the formation of peptide bonds. The reaction conditions often involve the use of protected amino acids to prevent side reactions .

Industrial Production Methods

Industrial production of this peptide involves large-scale SPPS, which is automated to increase efficiency and yield. The process includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of the peptide sequence. The final product is often lyophilized to ensure stability and ease of storage .

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The peptide has several scientific research applications:

Mechanism of Action

The peptide exerts its effects by forming oligomers that are neurotoxic. These oligomers disrupt cell membranes, leading to cell death. The molecular targets include neuronal cell membranes and synaptic proteins. The pathways involved are related to oxidative stress and inflammation, which contribute to the progression of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    Amyloid beta (1-40): Another fragment of the amyloid precursor protein, shorter by two amino acids.

    Amyloid beta (1-43): A longer variant with an additional amino acid at the C-terminus.

    Amyloid beta (1-46): An extended version with four additional amino acids.

Uniqueness

The peptide H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-Val-Gly-Ser-Asn-Gly-Gly-Cys-NH2.TFA is unique due to its specific sequence and its propensity to form neurotoxic oligomers more readily than its shorter or longer counterparts. This makes it particularly significant in the study of Alzheimer’s disease .

Properties

Molecular Formula

C148H210F3N43O49S

Molecular Weight

3464.6 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[2-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C146H209N43O47S.C2HF3O2/c1-70(2)45-91(140(231)189-119(73(7)8)144(235)184-95(48-78-27-18-13-19-28-78)135(226)178-93(46-76-23-14-11-15-24-76)132(223)166-75(10)122(213)171-89(37-41-112(201)202)130(221)182-101(56-116(209)210)141(232)187-117(71(3)4)143(234)161-63-110(198)168-103(65-191)142(233)181-99(54-106(150)194)124(215)159-60-107(195)158-61-108(196)169-104(66-237)120(151)211)176-126(217)85(29-20-21-43-147)172-128(219)87(35-39-105(149)193)174-136(227)96(50-80-57-154-67-162-80)180-138(229)98(52-82-59-156-69-164-82)185-145(236)118(72(5)6)188-131(222)90(38-42-113(203)204)175-133(224)92(49-79-31-33-83(192)34-32-79)167-109(197)62-160-125(216)102(64-190)186-139(230)100(55-115(207)208)183-137(228)97(51-81-58-155-68-163-81)179-127(218)86(30-22-44-157-146(152)153)173-134(225)94(47-77-25-16-12-17-26-77)177-129(220)88(36-40-111(199)200)170-121(212)74(9)165-123(214)84(148)53-114(205)206;3-2(4,5)1(6)7/h11-19,23-28,31-34,57-59,67-75,84-104,117-119,190-192,237H,20-22,29-30,35-56,60-66,147-148H2,1-10H3,(H2,149,193)(H2,150,194)(H2,151,211)(H,154,162)(H,155,163)(H,156,164)(H,158,195)(H,159,215)(H,160,216)(H,161,234)(H,165,214)(H,166,223)(H,167,197)(H,168,198)(H,169,196)(H,170,212)(H,171,213)(H,172,219)(H,173,225)(H,174,227)(H,175,224)(H,176,217)(H,177,220)(H,178,226)(H,179,218)(H,180,229)(H,181,233)(H,182,221)(H,183,228)(H,184,235)(H,185,236)(H,186,230)(H,187,232)(H,188,222)(H,189,231)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H4,152,153,157);(H,6,7)/t74-,75-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,117-,118-,119-;/m0./s1

InChI Key

OZIKEWIIJZKHEG-LUCAGQPDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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